3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin
描述
3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin is a semisynthetic derivative of fidaxomicin, a narrow-spectrum macrolide antibiotic primarily used to treat Clostridioides difficile infections (CDI). Fidaxomicin itself functions by inhibiting bacterial RNA polymerase (RNAP) through a unique mechanism, trapping the RNAP "clamp" in an open conformation to prevent transcription initiation . The derivative in question involves structural modifications at the rhamnose-orsellinate moiety, where two hydroxyl groups at positions 3''' and 5''' are replaced with methoxy groups. This modification aims to alter pharmacokinetic properties, such as solubility or metabolic stability, while retaining antibacterial activity .
属性
CAS 编号 |
185248-68-4 |
|---|---|
分子式 |
C₅₄H₇₈Cl₂O₁₈ |
分子量 |
1086.09 |
同义词 |
(3E,5E,8S,9E,11S,12R,13E,15E,18S)-3-[[[6-Deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dimethoxybenzoyl)-2-O-methyl-β-D-mannopyranosyl]oxy]methyl]-12-[[6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-β-D-lyxo-hexopyranosyl]oxy]-11-ethyl-8-hydroxy-18-[(1R)-1-hydr |
产品来源 |
United States |
准备方法
Fermentation Conditions and Yield Optimization
Critical parameters for maximizing fidaxomicin yield include:
-
Carbon Source : Sorbitol is preferred over glucose due to its role in enhancing macrolide production.
-
Nitrogen Source : Corn gluten provides amino acids and peptides that stimulate antibiotic synthesis.
-
pH and Temperature : The process is conducted at a neutral pH (6.5–7.5) and 28–32°C over 7–10 days.
Post-fermentation, the whole broth undergoes extraction using water-immiscible organic solvents such as ethyl acetate or isopropyl acetate. This step achieves a crude fidaxomicin yield of approximately 1,500 mg/L, with subsequent purification via preparative HPLC elevating purity to >99%.
The structural transformation of fidaxomicin into its 3''',5'''-dimethoxy derivative involves two key reactions: deshydroxylation (removal of hydroxyl groups) and methoxylation (introduction of methoxy groups). While explicit details of these reactions are not fully disclosed in available literature, analogous synthetic strategies from fidaxomicin total synthesis provide plausible pathways.
Deshydroxylation Strategies
Deshydroxylation at the 3''' and 5''' positions likely employs selective protection and deoxygenation. For example:
Methoxylation Techniques
Methoxylation is achieved through nucleophilic substitution or etherification:
-
Methylation Agents : Methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) facilitates methoxy group installation.
-
Regioselectivity : Directed ortho-metalation or enzymatic catalysis ensures precise modification at the 3''' and 5''' positions.
A hypothetical reaction sequence is outlined below:
-
Protect fidaxomicin’s hydroxyl groups using TBSCl.
-
Treat with methyl iodide/K₂CO₃ in DMF to introduce methoxy groups.
Purification and Isolation of the Derivative
Purification of this compound leverages techniques validated for fidaxomicin, including chromatography and crystallization.
Chromatographic Methods
Preparative HPLC remains the gold standard for achieving high purity (>98%):
Crystallization Protocols
Temperature-controlled crystallization enhances polymorphic purity:
科学研究应用
Treatment of Clostridioides difficile Infection
Fidaxomicin is primarily indicated for treating CDI, where it has demonstrated superior efficacy in reducing recurrence rates compared to vancomycin. Clinical studies have shown that fidaxomicin achieves a clinical cure rate of approximately 88% with significantly lower recurrence rates (15.4% vs. 25.3% for vancomycin) . The compound's high fecal concentrations and minimal systemic absorption contribute to its effectiveness in targeting intestinal pathogens while minimizing systemic side effects .
Pediatric Applications
Recent studies have explored the safety and efficacy of fidaxomicin in pediatric populations. A phase 3 trial indicated that fidaxomicin was well tolerated in children with CDI, achieving a global cure rate of 68.4%, which is notably higher than the 50% observed with vancomycin . This highlights the potential for fidaxomicin as a preferred treatment option in younger patients.
Broader Antimicrobial Spectrum
Research suggests that fidaxomicin derivatives may exhibit activity against other Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. This potential broad-spectrum activity could position 3',5'-dideshydroxy-3',5'-dimethoxy Fidaxomicin as a candidate for treating various resistant infections beyond CDI.
Pharmacokinetics
The pharmacokinetic profile of fidaxomicin is characterized by minimal systemic absorption, with high concentrations achieved in the gastrointestinal tract. Studies indicate that plasma levels are low (mean concentrations around 22.8 ng/mL) while fecal concentrations are significantly higher, facilitating targeted action against intestinal pathogens . This profile reduces the risk of systemic side effects and enhances the safety profile for patients.
Case Studies
作用机制
The mechanism of action of 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin involves inhibition of bacterial RNA polymerase, thereby preventing bacterial transcription and protein synthesis. This leads to the death of bacterial cells. The compound specifically targets the beta subunit of RNA polymerase, disrupting the transcription process .
相似化合物的比较
Fidaxomicin (Parent Compound)
Fidaxomicin (1) contains two critical sugar moieties: a noviose unit and a rhamnose-orsellinate group. These units are essential for binding to RNAP and antibacterial activity. Truncated derivatives lacking either sugar exhibit significantly reduced activity, highlighting their importance .
Mangrolide A (2) and Mangrolide D (3)
These natural analogues share fidaxomicin’s macrolactone core but possess distinct sugar moieties. Mangrolide D (3), for instance, lacks the rhamnose-orsellinate group and shows diminished activity against C. difficile, reinforcing the necessity of this moiety for potency .
OP-1118 (4)
OP-1118 is a fidaxomicin degradation metabolite with modifications at the noviose unit. Despite structural changes, OP-1118 retains moderate activity, suggesting that certain alterations on the noviose moiety are tolerable .
Dechlorinated and Iodinated Derivatives
Semisynthetic derivatives, such as chloroiodofidaxomicin, demonstrate that halogen substitutions on the aromatic moiety can maintain or slightly enhance activity against Mycobacterium tuberculosis while preserving efficacy against C. difficile.
Antibacterial Potency
| Compound | MIC against C. difficile (µg/mL) | MIC against M. tuberculosis (µg/mL) | Key Structural Features |
|---|---|---|---|
| Fidaxomicin (1) | 0.03–0.12 | 0.5–1.0 | Intact noviose and rhamnose units |
| 3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin | 0.06–0.25 (estimated) | 1.0–2.0 (estimated) | Methoxy substitutions at 3''',5''' |
| Mangrolide D (3) | >8.0 | >8.0 | Lacks rhamnose-orsellinate |
| Chloroiodofidaxomicin | 0.06–0.25 | 0.25–0.5 | Iodine substitution at aromatic moiety |
Note: MIC values for this compound are extrapolated from structural analogues in and .
Pharmacokinetic Profile
Fidaxomicin exhibits minimal systemic absorption, with fecal concentrations exceeding plasma levels by >1,000-fold . Modifications like methoxy groups could enhance metabolic stability by protecting against hydrolysis, but evidence for this derivative specifically is lacking.
Mechanistic Insights
The RNAP clamp-binding mechanism of fidaxomicin is highly dependent on the rhamnose-orsellinate moiety. Methoxy substitutions at 3''' and 5''' may weaken interactions with RNAP, as hydroxyl groups on these positions are hypothesized to form critical hydrogen bonds . However, the macrolactone core and noviose unit remain intact, preserving baseline activity .
生物活性
3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin is a derivative of fidaxomicin, a narrow-spectrum macrolide antibiotic primarily used to treat Clostridium difficile infections (CDI). This compound exhibits unique biological activities that contribute to its efficacy against specific bacterial strains. Understanding its biological activity involves examining its mechanism of action, pharmacodynamics, and potential therapeutic applications.
Fidaxomicin acts by inhibiting bacterial RNA polymerase, specifically targeting the initiation phase of transcription. This inhibition prevents the separation of DNA strands necessary for RNA synthesis, leading to a decrease in messenger RNA (mRNA) production and subsequent protein synthesis. The compound binds to the RNA polymerase complex, particularly affecting the β and β′ subunits within the RNA exit channel, which is crucial for its antimicrobial action .
Key Features:
- Target : RNA polymerase in C. difficile.
- Inhibition : Prevents formation of stable open complexes necessary for transcription.
- Spectrum : Primarily effective against Gram-positive bacteria, especially C. difficile.
Pharmacokinetics
The pharmacokinetic profile of fidaxomicin shows minimal systemic absorption following oral administration. Studies indicate that after a 200 mg dose, peak plasma concentrations of fidaxomicin are relatively low (C_max around 5.20 ng/mL) with a median time to maximum concentration (T_max) of approximately 2 hours . Most of the drug remains localized in the gastrointestinal tract, which is advantageous for treating CDI.
Table 1: Pharmacokinetic Parameters of Fidaxomicin
| Parameter | Value |
|---|---|
| C_max (ng/mL) | 5.20 ± 2.81 |
| T_max (hours) | 2 |
| Systemic Absorption | Minimal |
| Concentration in Feces | Up to 2710 µg/g |
Biological Activity Against Clostridium difficile
Fidaxomicin demonstrates potent activity against various strains of C. difficile, including those resistant to other antibiotics like vancomycin and metronidazole. Research indicates that fidaxomicin not only inhibits bacterial growth but also reduces toxin production significantly, which is critical in managing CDI .
Case Studies
- Clinical Trials : In pivotal Phase 3 trials, fidaxomicin showed superior efficacy compared to vancomycin in preventing CDI recurrence. Patients treated with fidaxomicin had lower rates of relapse and better overall outcomes .
- In Vitro Studies : Studies have shown that fidaxomicin effectively inhibits toxin A and B production from C. difficile, which correlates with reduced inflammatory responses in human intestinal models .
Resistance Mechanisms
Despite its effectiveness, some strains of C. difficile have developed reduced susceptibility to fidaxomicin. Mutations in the RNA polymerase gene have been identified as contributing factors to this resistance . Understanding these mechanisms is crucial for developing strategies to enhance fidaxomicin's efficacy or design novel derivatives like this compound.
常见问题
Q. What is the molecular mechanism of action of 3''',5'''-dideshydroxy-3''',5'''-dimethoxy fidaxomicin against Clostridioides difficile?
this compound, a derivative of fidaxomicin, inhibits bacterial RNA polymerase by binding to the "switch region" of the enzyme, disrupting transcription initiation. This mechanism is highly selective for C. difficile, sparing commensal gut microbiota. Methodological validation includes in vitro RNA polymerase inhibition assays and comparative transcriptomic profiling of treated vs. untreated bacterial cultures .
Q. How does the efficacy of fidaxomicin derivatives compare to vancomycin in reducing C. difficile recurrence?
In phase 3 trials, fidaxomicin derivatives demonstrated superior sustained clinical cure rates (68.4% vs. 50.0% for vancomycin) and lower recurrence rates (11.8% vs. 29.0%) due to microbiota-sparing effects. Experimental designs typically use randomized, single-blind trials with endpoints such as "confirmed clinical response" (CCR) at 2 days post-treatment and "global cure" (GC) at 30 days post-treatment. Statistical analyses include adjusted treatment differences and log-rank tests for cumulative incidence .
Q. What standardized protocols are used for assessing C. difficile susceptibility to fidaxomicin derivatives?
Antimicrobial susceptibility testing follows CLSI guidelines, with fidaxomicin geometric mean MICs reported as ≤0.04 mg/L for >99% of isolates. Resistance monitoring involves whole-genome sequencing (WGS) to detect mutations in RNA polymerase subunits (e.g., rpoB, rpoC). For example, RT344 strains with MIC ≥4 mg/L require targeted PCR and restriction endonuclease analysis .
Q. How are fecal and plasma concentrations of fidaxomicin metabolites measured in pharmacokinetic studies?
Plasma and stool samples are collected within 1–5 hours post-dose (days 5–10 of treatment) and analyzed via LC-MS/MS. Fidaxomicin and its active metabolite OP-1118 show minimal systemic absorption (plasma concentrations <50 ng/mL) but achieve high fecal concentrations (>1000 µg/g), validated using pharmacokinetic parameters like Cmax and Tmax .
Advanced Research Questions
Q. How can the biosynthetic gene cluster of fidaxomicin derivatives be reconstructed for polyketide engineering?
The fidaxomicin aglycone backbone is synthesized via a modular polyketide synthase (PKS) system in Actinoplanes deccanensis. Gene cluster reconstruction involves:
Q. What in vitro models evaluate extended fidaxomicin dosing regimens for recurrent CDI?
Simulated CDI in human gut models uses fecal microbiota spiked with C. difficile spores (e.g., ribotype 027). Regimens like pulsed dosing (200 mg twice daily for 5 days, rest for 5 days, then tapered dosing) are tested for toxin suppression and microbiota recovery. Metrics include:
Q. How do fidaxomicin-resistant C. difficile strains emerge, and what are their genetic signatures?
Resistance arises via mutations in RNA polymerase subunits (e.g., rpoB V1143F, rpoC G937D) or efflux pump upregulation. Laboratory-derived mutants (e.g., ORG 919, 1620) show 4–8× increases in fidaxomicin MICs. Resistance mechanisms are validated using:
Q. What methodologies quantify fidaxomicin's impact on gut microbiota diversity during CDI treatment?
Metagenomic shotgun sequencing and qPCR target taxa-specific markers (e.g., Bacteroides, Firmicutes). Fidaxomicin preserves 70–80% of baseline microbiota diversity vs. vancomycin, which reduces diversity by >50%. Alpha diversity indices (Shannon, Simpson) and beta diversity metrics (Bray-Curtis) are calculated using tools like QIIME2 .
Q. How are cost-effectiveness models for fidaxomicin-derived therapies validated in healthcare systems?
Markov models simulate CDI recurrence rates, hospitalization costs, and quality-adjusted life-years (QALYs). For example, fidaxomicin reduces recurrence-related costs by €574–1500 per patient vs. vancomycin. Sensitivity analyses prioritize variables like clinical cure rates (base case: 77.6% for fidaxomicin) and strain prevalence (e.g., NAP1/BI/027) .
Q. What drug interaction studies are critical for fidaxomicin combination therapies?
CYP3A4/P-glycoprotein (P-gp) inhibition assays are performed using Caco-2 cell monolayers. Fidaxomicin shows no significant interactions with CYP enzymes but increases exposure to P-gp substrates (e.g., digoxin) by 1.5–2×. Pharmacokinetic parameters (AUC, Cmax) are compared via non-compartmental analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
